Cas no 2377608-68-7 (2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Benzenamine, 2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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- Inchi: 1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6H,16H2,1-4H3
- InChI Key: UBYOIGMLUOXOTL-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(B2OC(C)(C)C(C)(C)O2)C(Cl)=C1Cl
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 394.7±42.0 °C(Predicted)
- pka: 1.23±0.10(Predicted)
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ91028-250mg |
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2377608-68-7 | 98% | 250mg |
$209.00 | 2024-04-20 | |
| A2B Chem LLC | AZ91028-1g |
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2377608-68-7 | 98% | 1g |
$499.00 | 2024-04-20 |
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comprehensive Overview of 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 2377608-68-7)
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 2377608-68-7) is a highly specialized boron-containing aniline derivative with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its unique tetramethyl-1,3,2-dioxaborolane moiety, has garnered attention for its role as a versatile intermediate in cross-coupling reactions, particularly in the synthesis of complex heterocyclic compounds and biologically active molecules. Its molecular structure combines a dichloro-substituted aniline core with a boronate ester group, making it a valuable building block for Suzuki-Miyaura coupling and other palladium-catalyzed reactions.
In recent years, the demand for boron-based reagents like 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has surged due to their pivotal role in drug discovery and material science. Researchers frequently search for "boronate ester applications" or "aniline derivatives in medicinal chemistry," reflecting the compound's relevance in cutting-edge fields. Its stability under ambient conditions and compatibility with diverse reaction conditions further enhance its utility in high-throughput synthesis and library development for lead optimization.
The synthesis of 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of a pre-functionalized aniline precursor, a process optimized for minimal byproduct formation. Analytical techniques such as NMR spectroscopy and HPLC-MS are employed to confirm its purity, which is critical for applications in preclinical studies. Users often inquire about "CAS 2377608-68-7 solubility" or "storage conditions for boronates," underscoring the need for precise handling protocols to maintain its reactivity.
From an industrial perspective, this compound aligns with the growing trend toward sustainable chemistry. Its use in catalytic cycles reduces waste generation compared to traditional methods, addressing queries like "green synthesis of arylboronates." Additionally, its compatibility with flow chemistry setups makes it attractive for continuous manufacturing, a hot topic in process optimization discussions.
Future research directions for 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may explore its potential in photoredox catalysis or as a ligand for transition-metal complexes. As the scientific community prioritizes "novel boron reagents" and "aniline-based scaffolds," this compound is poised to remain a cornerstone in advanced synthetic methodologies.
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